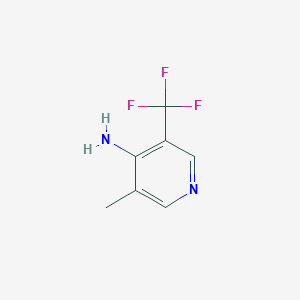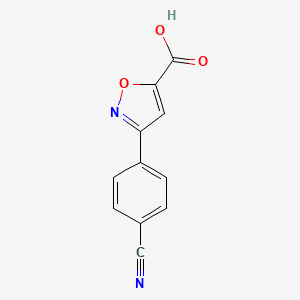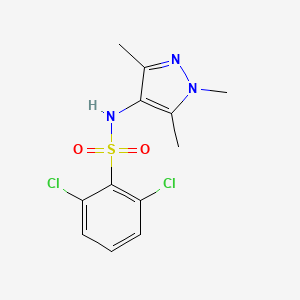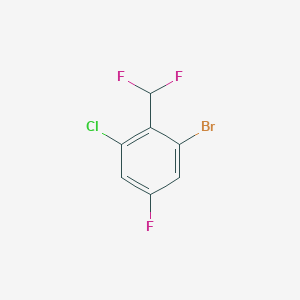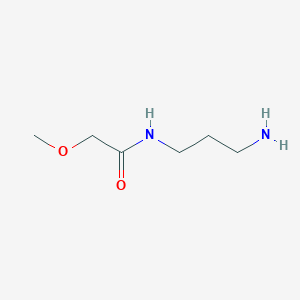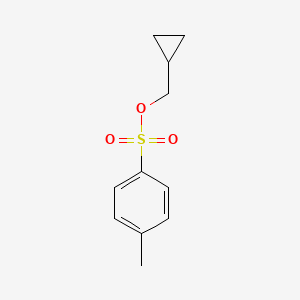
2-(2-(Chloromethyl)-2-methylbutyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Chloromethyl)-2-methylbutyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through various methods. One common approach involves the chloromethylation of thiophene derivatives. For instance, thiophene can be reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group . Another method involves the reaction of thiophen-2-ylmethanol with diisopropylethylamine and methanesulfonyl chloride in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with cooling systems to maintain the desired temperature and prevent side reactions. The product is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of new thiophene derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)thiophene: A simpler derivative with similar reactivity but lacking the additional methylbutyl group.
2-(Bromomethyl)thiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-(Iodomethyl)thiophene: Contains an iodine atom, which can influence its chemical behavior and applications.
Uniqueness
2-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both the chloromethyl and methylbutyl groups.
Eigenschaften
Molekularformel |
C10H15ClS |
|---|---|
Molekulargewicht |
202.74 g/mol |
IUPAC-Name |
2-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
QCYWAVFDJYTKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC1=CC=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
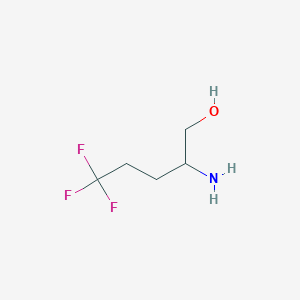
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)

